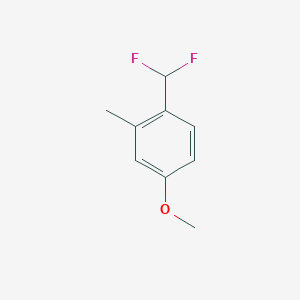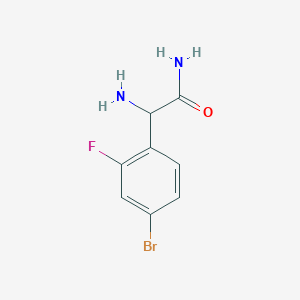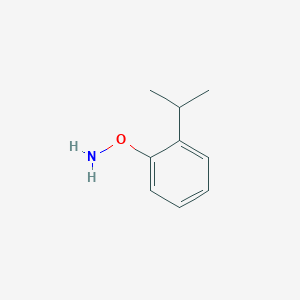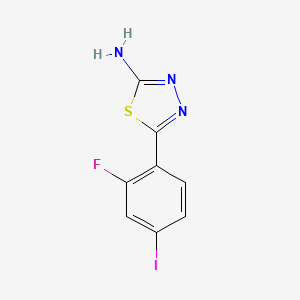
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic compound that contains both imidazole and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-thiophenecarboxaldehyde and a suitable amine can lead to the formation of the imidazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen, nitro, or sulfonyl groups.
科学研究应用
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting molecular recognition processes.
相似化合物的比较
Similar Compounds
2-(3-Thienyl)-1H-imidazole-4-carboxylic Acid: Lacks the methyl group at the 5-position.
5-Methyl-1H-imidazole-4-carboxylic Acid: Lacks the thiophene ring.
2-(2-Thienyl)-1H-imidazole-4-carboxylic Acid: The thiophene ring is attached at a different position.
Uniqueness
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is unique due to the presence of both the methyl group and the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its potential as a versatile compound in various applications.
属性
分子式 |
C9H8N2O2S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC 名称 |
5-methyl-2-thiophen-3-yl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
MOOBFZQZPCORLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)C2=CSC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


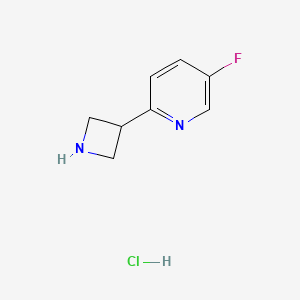
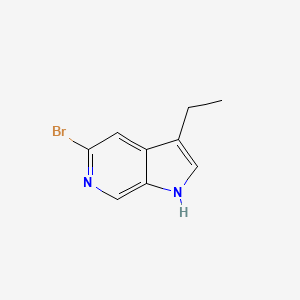
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
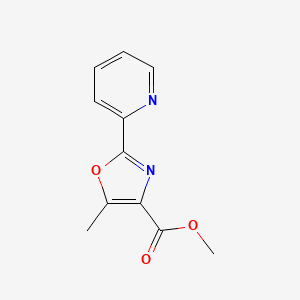
![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)

